molecular formula C21H25N3O6S2 B2609759 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 328539-77-1

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2609759
CAS No.: 328539-77-1
M. Wt: 479.57
InChI Key: NHGSOTMKBIHXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative supplied for scientific research and development. This compound is part of a class of molecules known for their significant potential in medicinal chemistry, particularly in the areas of neuroscience and oncology. Benzothiazole derivatives have demonstrated researched potential for neuroprotective applications, with studies exploring their use in the treatment of complex neurological conditions such as Alzheimer's disease and Parkinson's disease . The structural motif of this compound, featuring a sulfamoyl group and methoxyethyl side chains, is designed to influence key biological pathways, although its specific mechanism of action requires further experimental characterization. Researchers value this compound for its use as a biochemical tool to probe protein interactions and cellular processes. The compound is presented with a guaranteed purity of 95% or higher, ensuring consistency and reliability for your research applications. It is essential to note that this product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c1-28-12-10-24(11-13-29-2)32(26,27)17-7-4-15(5-8-17)20(25)23-21-22-18-9-6-16(30-3)14-19(18)31-21/h4-9,14H,10-13H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGSOTMKBIHXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzamide Core: The benzothiazole derivative is then reacted with 4-aminobenzoic acid or its derivatives to form the benzamide linkage.

    Sulfamoylation: The final step involves the introduction of the bis(2-methoxyethyl)sulfamoyl group. This can be done by reacting the intermediate with bis(2-methoxyethyl)amine and a suitable sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In industry, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, while the sulfamoyl group can inhibit enzyme activity by mimicking natural substrates or cofactors. These interactions disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfamoyl Benzamide Derivatives

Compound Name Sulfamoyl Substituent Heterocycle Substituents Molecular Weight Key Biological Activity Source
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (Target Compound) Bis(2-methoxyethyl) 6-methoxy-1,3-benzothiazol-2-yl 564.716 (calc) Not explicitly reported
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 4-(4-nitrophenyl)-1,3-thiazol-2-yl 497.084 Plant growth modulation (119.09% efficacy)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl(ethyl) 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl 465.56 Antifungal (C. albicans inhibitor)
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl) 5-[(4-methoxyphenyl)methyl]-oxadiazole 492.57 Antifungal (C. albicans inhibitor)
4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Bis(2-methylpropyl) 6-methyl-1,3-benzothiazol-2-yl 498.009 Not explicitly reported
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 2-oxotetrahydrofuran-3-yl 4-fluorophenyl 410.42 Antiproliferative (tested in vitro)

Structural Variations and Implications

Sulfamoyl Substituents: The bis(2-methoxyethyl) group in the target compound improves hydrophilicity compared to bis(2-methylpropyl) () or cyclohexyl(ethyl) (), which are more lipophilic. This difference impacts membrane permeability and solubility .

Heterocyclic Modifications :

  • Replacement of 1,3-benzothiazole with 1,3-thiazole () or 1,3,4-oxadiazole () alters electronic properties and hydrogen-bonding capacity, affecting target binding. For example, oxadiazoles in LMM5 and LMM11 enhance antifungal activity via thioredoxin reductase inhibition .
  • The 6-methoxy group on the benzothiazole in the target compound may enhance metabolic stability compared to 6-chloro or 6-methyl analogs ().

Biological Activity Trends :

  • Antifungal Activity : LMM5 and LMM11 demonstrate that bulkier sulfamoyl groups (e.g., benzyl, cyclohexyl) paired with oxadiazole heterocycles improve antifungal potency .
  • Plant Growth Modulation : The nitro-phenyl thiazole derivative () shows moderate efficacy (119.09%), suggesting electron-withdrawing groups on the heterocycle may enhance this activity .

Physicochemical and Spectral Data

  • Melting Points : Analogs like 5f (236–237°C) and 5i (256–258°C) () indicate higher crystallinity compared to the target compound, which likely has a lower melting point due to its flexible 2-methoxyethyl groups.
  • Spectroscopic Features : IR spectra of related compounds () confirm sulfonamide (S=O, ~1250 cm⁻¹) and amide (C=O, ~1660 cm⁻¹) signatures. The absence of S–H stretches in tautomeric forms () aligns with the stability of the thione form in benzothiazoles.

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.

  • Molecular Formula : C21H24N4O7S2
  • Molecular Weight : 508.57 g/mol
  • CAS Number : 6234-30-6
  • Density : 1.41 g/cm³
  • Boiling Point : 675.1°C

The biological activity of this compound is primarily attributed to its interaction with tubulin, a protein critical for cell division. The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting microtubule dynamics. This action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Anticancer Efficacy

  • In Vitro Studies :
    • Research has shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. It has been reported to overcome multidrug resistance (MDR) in these cells .
    • The compound demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity.
  • In Vivo Studies :
    • In xenograft models, treatment with this compound resulted in substantial tumor growth inhibition compared to control groups. For instance, %T/C values ranged from 4% to 30% in treated groups .

Comparison with Other Compounds

Compound NameMechanism of ActionIC50 (nM)Efficacy in MDR Cells
This compoundTubulin binding<10Yes
SMART-HTubulin binding<5Yes
SMART-FTubulin binding<8Yes

Study 1: Efficacy Against Prostate Cancer

A study evaluated the effects of the compound on PC-3 prostate cancer cells. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Study 2: Overcoming Multidrug Resistance

Another investigation focused on the compound's ability to act against MDR cancer cells. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis even in cell lines resistant to conventional chemotherapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.